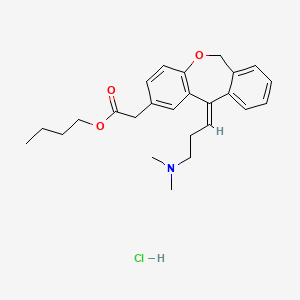![molecular formula C5H4ClN5 B14073109 6-Chloro-7-methyltetrazolo[1,5-b]pyridazine CAS No. 28691-22-7](/img/structure/B14073109.png)
6-Chloro-7-methyltetrazolo[1,5-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-7-methyltetrazolo[1,5-b]pyridazine is a heterocyclic compound with the molecular formula C₅H₄ClN₅. It is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with a chlorine atom at the 6th position and a methyl group at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyltetrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors. One common method starts with 3,6-dichloro-4-methylpyridazine, which undergoes a reaction with sodium azide under suitable conditions to form the tetrazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
化学反应分析
Types of Reactions
6-Chloro-7-methyltetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, amines, or thiols in solvents such as DMF or DMSO at elevated temperatures (80°C to 120°C) are commonly used.
Oxidation/Reduction: Specific reagents and conditions for oxidation or reduction reactions are less documented but may involve standard oxidizing or reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .
科学研究应用
6-Chloro-7-methyltetrazolo[1,5-b]pyridazine has several applications in scientific research:
作用机制
The mechanism of action of 6-Chloro-7-methyltetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
相似化合物的比较
Similar Compounds
6-Chloro-8-methyltetrazolo[1,5-b]pyridazine: Similar structure but with a methyl group at the 8th position.
3,6-Dichloro-4-methylpyridazine: Precursor in the synthesis of 6-Chloro-7-methyltetrazolo[1,5-b]pyridazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
28691-22-7 |
|---|---|
分子式 |
C5H4ClN5 |
分子量 |
169.57 g/mol |
IUPAC 名称 |
6-chloro-7-methyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C5H4ClN5/c1-3-2-4-7-9-10-11(4)8-5(3)6/h2H,1H3 |
InChI 键 |
NKLDTMAXHXTPMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NN=NN2N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)
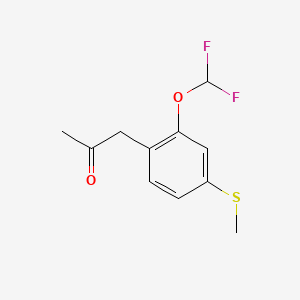



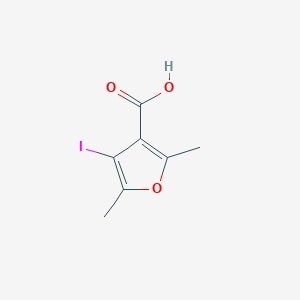
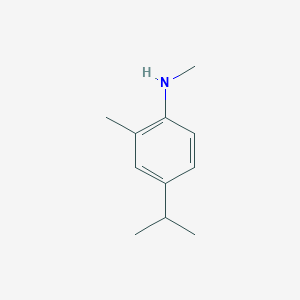
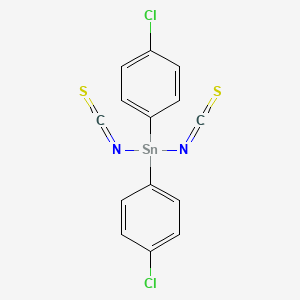
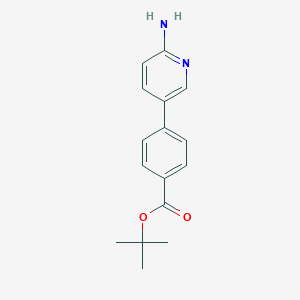
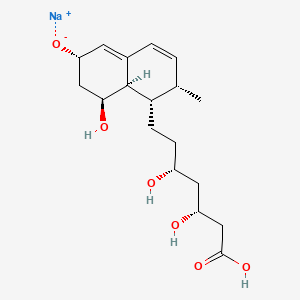

![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
